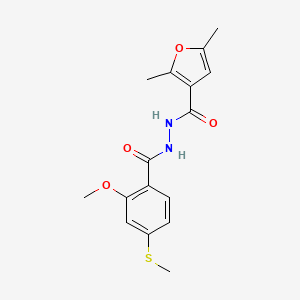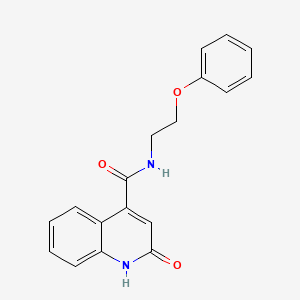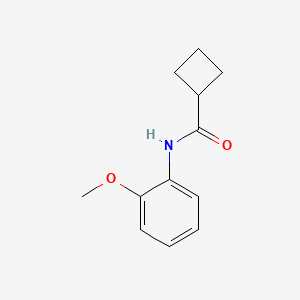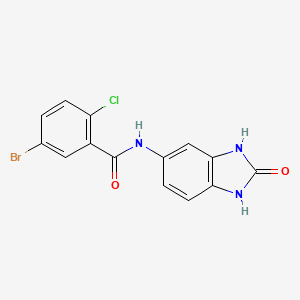![molecular formula C14H11N5O3 B7477940 [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477940.png)
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate, also known as CAOPC, is a chemical compound that has gained significant attention in the field of scientific research due to its unique structure and potential applications. This compound belongs to the class of pyrazine derivatives and has been synthesized through various methods, which will be discussed in detail in The purpose of this paper is to provide an overview of the synthesis, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for CAOPC.
Mecanismo De Acción
The mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is not fully understood, but it is believed to involve the inhibition of various enzymes and receptors. [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to inhibit the activity of tyrosine kinases, which are enzymes that play a crucial role in the regulation of cell growth and differentiation. It has also been found to inhibit the activity of proteases, which are enzymes that catalyze the breakdown of proteins. In addition, [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to interact with G protein-coupled receptors, which are a class of membrane receptors that play a crucial role in signal transduction.
Biochemical and Physiological Effects:
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit various biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and modulation of immune responses. It has also been found to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. In addition, [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to possess antiviral activity by inhibiting the replication of various viruses, including HIV-1 and HCV.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its potent inhibitory activity against various enzymes and receptors, which makes it a potential lead compound for the development of new drugs. Another advantage is its ability to exhibit multiple biological activities, including anticancer, anti-inflammatory, and antiviral activities. However, one of the limitations of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is its relatively low solubility in aqueous solutions, which can make it challenging to use in certain lab experiments.
Direcciones Futuras
There are several future directions for the study of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate. One of the most significant directions is the development of new drugs based on [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate's structure and activity. Another direction is the exploration of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate's potential applications in the treatment of various diseases, including cancer, inflammation, and viral infections. In addition, further studies are needed to elucidate the mechanism of action of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and to identify its molecular targets. Finally, the development of new synthetic methods for [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate and its derivatives could lead to the discovery of new compounds with improved activity and solubility.
Métodos De Síntesis
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate can be synthesized through various methods, including the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-cyano-2-oxoacetate in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions, and the product is obtained in good yields. Other methods of synthesis include the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-bromo-2-oxoacetate in the presence of a palladium catalyst and the reaction of 3-aminopyrazine-2-carboxylic acid with ethyl 2-chloro-2-oxoacetate in the presence of a base.
Aplicaciones Científicas De Investigación
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate is in the field of medicinal chemistry, where it has been explored as a potential lead compound for the development of new drugs. [2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate has been shown to exhibit potent inhibitory activity against various enzymes and receptors, including tyrosine kinases, proteases, and G protein-coupled receptors. It has also been found to possess anticancer, anti-inflammatory, and antiviral activities.
Propiedades
IUPAC Name |
[2-(2-cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N5O3/c15-7-9-3-1-2-4-10(9)19-11(20)8-22-14(21)12-13(16)18-6-5-17-12/h1-6H,8H2,(H2,16,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQARGLMQAWYOGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C#N)NC(=O)COC(=O)C2=NC=CN=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Cyanoanilino)-2-oxoethyl] 3-aminopyrazine-2-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-bromo-N-[4-(difluoromethylsulfonyl)phenyl]-5-methoxybenzamide](/img/structure/B7477868.png)
![N-tert-butyl-3-[methyl-(4-methylphenyl)sulfamoyl]benzamide](/img/structure/B7477871.png)





![N-[2-(cyclopropylcarbamoyl)phenyl]-3-methyl-4-oxo-2-phenylchromene-8-carboxamide](/img/structure/B7477913.png)

![[4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone](/img/structure/B7477923.png)
![3-methyl-N-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]benzamide](/img/structure/B7477932.png)

![[4-(3,4-Dichlorophenyl)sulfonylpiperazin-1-yl]-(3-fluorophenyl)methanone](/img/structure/B7477941.png)